molecular formula C10H14S B7769652 Benzene, [(1,1-dimethylethyl)thio]- CAS No. 3019-19-0

Benzene, [(1,1-dimethylethyl)thio]-

Cat. No. B7769652
Key on ui cas rn: 3019-19-0
M. Wt: 166.29 g/mol
InChI Key: VEUCZKAZCRSEMP-UHFFFAOYSA-N
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Patent
US06716984B2

Procedure details

In the drybox, 52.0 mg (0.184 mmol) of (Me2CH)PH(O)(2,4-(MeO)2C6H3) from Example 34, 34.0 mg (0.151 mmol) of Pd(OAc)2 and 14.0 ml of toluene were loaded into a reactor (20 ml) equipped with a magnetic stir bar. The resulting mixture was stirred at room temperature for 1 h. Next, 576.0 mg (6.0 mmol) of NaOtBu, 816.0 mg (4.0 mmol) of PhI and 360 mg (4.0 mmol) of HS-t-Bu were added into the mixture above, The resulting mixture was refluxed for 3 days. The reaction mixture was then cooled to room temperature, chromatographed on silicon gel using ethyl acetate/hexane (5% volume ratio) as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to yield 190 mg (29% yield) of t-butyl phenyl sulfide. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ7.43-7.42 (m, 2H), 7.22-7.19 (m, 3H), 1.17 (s, 9H) ppm. 13C NMR (125 MHz, CDCl3): δ137.4, 132.7, 128.5, 128.3, 30.9 ppm.
[Compound]
Name
(Me2CH)PH(O)(2,4-(MeO)2C6H3)
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
34 mg
Type
catalyst
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
576 mg
Type
reactant
Reaction Step Two
Name
Quantity
816 mg
Type
reactant
Reaction Step Two
Quantity
360 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[Na+].[C:7]1(I)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[SH:14][C:15]([CH3:18])([CH3:17])[CH3:16]>CC([O-])=O.CC([O-])=O.[Pd+2].C1(C)C=CC=CC=1>[C:7]1([S:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
(Me2CH)PH(O)(2,4-(MeO)2C6H3)
Quantity
52 mg
Type
reactant
Smiles
Name
Quantity
34 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
14 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
576 mg
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
816 mg
Type
reactant
Smiles
C1(=CC=CC=C1)I
Name
Quantity
360 mg
Type
reactant
Smiles
SC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(20 ml) equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
chromatographed on silicon gel
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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